molecular formula C11H11BrN4O2S B2452662 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097920-34-6

1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2452662
CAS No.: 2097920-34-6
M. Wt: 343.2
InChI Key: FLQIOFGGJUCCOH-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound that features a combination of bromofuran, thiadiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the furan ring.

    Carbonylation: Formation of the carbonyl group on the furan ring.

    Thiadiazole Formation: Synthesis of the thiadiazole ring through cyclization reactions.

    Piperazine Coupling: Coupling of the piperazine ring with the bromofuran and thiadiazole intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or other functional groups.

    Substitution: Replacement of bromine or other substituents with different groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine
  • 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)pyrazole

Uniqueness

1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structural features may result in different reactivity and interactions with molecular targets.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2S/c12-9-2-1-8(18-9)11(17)16-5-3-15(4-6-16)10-7-13-19-14-10/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQIOFGGJUCCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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